molecular formula C9H7N5 B1269534 1,3,5-Triazino[1,2-a]benzimidazol-2-amine CAS No. 61678-05-5

1,3,5-Triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B1269534
CAS No.: 61678-05-5
M. Wt: 185.19 g/mol
InChI Key: REQUSPHPOKKVPV-UHFFFAOYSA-N
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Description

1,3,5-Triazino[1,2-a]benzimidazol-2-amine is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential biological activities. This compound is characterized by a fused triazine and benzimidazole ring system, which imparts distinct chemical and biological properties. It has been studied for its potential as an inhibitor of dihydrofolate reductase, an enzyme critical for DNA synthesis and cell proliferation .

Safety and Hazards

When handling 1,3,5-Triazino[1,2-a]benzimidazol-2-amine, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Biochemical Analysis

Biochemical Properties

1,3,5-Triazino[1,2-a]benzimidazol-2-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of the enzyme dihydrofolate reductase (DHFR) . This enzyme is essential for the synthesis of tetrahydrofolate, a cofactor involved in the synthesis of nucleotides and amino acids. By inhibiting DHFR, this compound disrupts the production of tetrahydrofolate, thereby affecting DNA synthesis and cell division . Additionally, this compound has been shown to interact with other proteins and enzymes, potentially altering their activity and leading to various biological effects .

Cellular Effects

The effects of this compound on cells are profound. It has been observed to inhibit cell proliferation by interfering with DNA synthesis . This compound can also affect cell signaling pathways, leading to changes in gene expression and cellular metabolism . For instance, the inhibition of DHFR by this compound can lead to a decrease in the availability of nucleotides, which in turn affects the replication and repair of DNA . This can result in cell cycle arrest and apoptosis in certain cell types .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of DHFR . The compound binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate . This binding interaction is facilitated by the unique structure of this compound, which allows it to fit snugly into the enzyme’s active site . Additionally, this compound may interact with other biomolecules, leading to changes in their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions . Studies have shown that the compound remains stable in dimethyl sulfoxide (DMSO) solutions, with the 3,4-dihydro form predominating . Long-term exposure to this compound can lead to sustained inhibition of DHFR, resulting in prolonged effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit DHFR without causing significant toxicity . At higher doses, toxic effects may be observed, including damage to rapidly dividing cells such as those in the gastrointestinal tract and bone marrow . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to folate metabolism . By inhibiting DHFR, the compound disrupts the conversion of dihydrofolate to tetrahydrofolate, leading to a decrease in the availability of this essential cofactor . This disruption can affect various metabolic processes, including the synthesis of nucleotides and amino acids . Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biological activity . For example, the compound may be transported into cells via specific transporters, allowing it to reach its target enzyme, DHFR . Additionally, binding proteins may sequester the compound, modulating its availability and activity .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, localization to the nucleus may enhance its ability to inhibit DHFR and affect DNA synthesis . Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Triazino[1,2-a]benzimidazol-2-amine can be synthesized via the cyclization of 2-benzimidazolylguanidine with various reactants. One common method involves the reaction of 2-benzimidazolylguanidine with formaldehyde in dioxane, resulting in the formation of 3,4-dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine . Another method involves boiling 2-benzimidazolylguanidine with acetone in the presence of piperidine as a catalyst, leading to the formation of 4,4-dimethyl-3,4-dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of solvents, catalysts, and reaction conditions can be optimized to enhance yield and purity for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazino[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including:

    Cyclization: The formation of the triazino[1,2-a]benzimidazole ring system through cyclization reactions.

    Reduction: The reduction of the triazine ring to form dihydro analogs.

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5/c10-8-11-5-14-7-4-2-1-3-6(7)12-9(14)13-8/h1-5H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQUSPHPOKKVPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327727
Record name 1,3,5-Triazino[1,2-a]benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61678-05-5
Record name 1,3,5-Triazino[1,2-a]benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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